4-Methyl-2-oxopentanoic acid-13C sodium

Metabolic Flux Analysis Stable Isotope Tracer In Vivo Kinetics

Quantifying endogenous KIC by LC-MS/MS without a proper stable isotope-labeled internal standard introduces ion suppression bias and imprecise quantification. 4-Methyl-2-oxopentanoic acid-13C sodium (≥98% purity, 99 atom% 13C) directly resolves this. • Single 13C-label at C1 ensures clear M+1 mass shift from unlabeled KIC - no signal overlap. • Decarboxylation by BCKDC yields 13CO2 for direct, non-radioactive enzyme activity assays. • Ambient shipping; stable at room temperature during transit. Supplied as white to off-white solid powder.

Molecular Formula C6H9NaO3
Molecular Weight 153.12 g/mol
CAS No. 93523-70-7
Cat. No. B1612986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-oxopentanoic acid-13C sodium
CAS93523-70-7
Molecular FormulaC6H9NaO3
Molecular Weight153.12 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1;
InChIKeyIXFAZKRLPPMQEO-NWZHYJCUSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-oxopentanoic acid-13C Sodium: Overview


4-Methyl-2-oxopentanoic acid-13C sodium (CAS 93523-70-7), also known as α-Ketoisocaproic acid-13C sodium or [1-13C]KIC, is a stable isotope-labeled branched-chain α-keto acid. It is the carbon-13 (13C) labeled analog of the endogenous leucine metabolite 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproic acid, KIC) . This compound is supplied as a sodium salt with high isotopic enrichment (typically 99 atom % 13C) and high chemical purity (≥98%) [1]. It is widely used as an internal standard for mass spectrometry (MS) and as a tracer in metabolic flux analysis, particularly for studies of branched-chain amino acid (BCAA) catabolism, leucine turnover, and mitochondrial function .

Why Unlabeled or Other Isotopologues Cannot Substitute for [1-13C]KIC


Direct substitution of 4-Methyl-2-oxopentanoic acid-13C sodium with its unlabeled counterpart or other isotopic variants (e.g., deuterated KIC, 13C2- or 13C3-labeled KIC) can introduce significant quantitative bias and compromise experimental validity. The primary differentiator is the precise location and number of heavy isotopes. For example, [1-13C]KIC is specifically designed for targeted metabolic flux analysis, as its decarboxylation by the branched-chain α-keto acid dehydrogenase complex (BCKDC) yields 13CO2, a direct and quantifiable readout of pathway activity [1]. In contrast, deuterated (2H) tracers like [2H3]KIC can exhibit different metabolic kinetics due to deuterium isotope effects, leading to flux measurements that are significantly different from those obtained with 13C-KIC, as demonstrated in human studies [2]. Similarly, a 13C3-labeled variant introduces a +3 Da mass shift, which may not be optimal for all MS workflows and alters the tracer's mass isotopomer distribution in 13C-MFA, impacting the precision of flux calculations . Therefore, selecting the correct isotopologue is not a matter of general isotopic labeling but a critical decision based on the specific analytical platform and biological question.

[1-13C]KIC Differentiation vs. Closest Analogs


In Vivo Flux Rate: [1-13C]KIC vs. Deuterated KIC

In a direct head-to-head comparison in human subjects, the whole-body flux rate of KIC measured using [1-13C]KIC was significantly different from that measured using the deuterated analog [2H3]KIC [1]. This provides direct quantitative evidence that the 13C- and 2H-labeled tracers are not interchangeable and may provide different kinetic parameters for the same metabolic pathway.

Metabolic Flux Analysis Stable Isotope Tracer In Vivo Kinetics

Isotopomer Profile for 13C-MFA: [1-13C]KIC vs. 13C2-KIC

For 13C-Metabolic Flux Analysis (13C-MFA), the choice between [1-13C]KIC and [1,2-13C2]KIC leads to a different set of mass isotopomer distributions (MIDs) . The single 13C label on C1 of [1-13C]KIC yields a +1 Da mass shift, generating a simpler MID that is optimal for quantifying specific enzymatic activities like BCKDC-mediated decarboxylation. The [1,2-13C2]KIC tracer produces a +2 Da shift and a more complex MID, which is useful for pathway-wide flux analyses but may complicate the quantification of individual reaction steps. This difference is a key factor for researchers selecting the appropriate tracer for their experimental design.

13C-Metabolic Flux Analysis Isotopomer Profiling Mass Spectrometry

Non-Radioactive BCKDC Activity Assay vs. 14C Method

The [1-13C]KIC compound has been validated as a substrate in a highly sensitive, non-radioactive assay for measuring branched-chain α-keto acid dehydrogenase complex (BCKDC) activity [1]. This method replaces traditional assays using 14C-labeled KIC, thereby eliminating the hazards, regulatory burdens, and costs associated with radioactive materials. The method leverages the release of 13CO2 upon decarboxylation of [1-13C]KIC, which can be quantified using isotope ratio mass spectrometry (IRMS) or GC-MS.

Enzyme Assay BCKDC Activity Non-Radioactive Method

Purity and Isotopic Enrichment Benchmark for Quantification

For absolute quantification of endogenous KIC in biological matrices via LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) is required. 4-Methyl-2-oxopentanoic acid-13C sodium, sourced from reputable vendors, is certified to ≥98% chemical purity and 99 atom % 13C isotopic enrichment [1][2]. This level of enrichment is critical; any unlabeled compound in the standard will directly contribute to the analyte's signal, causing an underestimation of the true concentration. Lower purity or unspecified enrichment levels in alternative products introduce a significant source of quantitative error.

Internal Standard LC-MS Quantification Analytical Chemistry

Research and Industrial Applications of [1-13C]KIC


Internal Standard for KIC LC-MS Quantification

Use as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of endogenous KIC in plasma, urine, tissues, and cell cultures via LC-MS/MS or GC-MS. The high isotopic enrichment (≥99 atom % 13C) ensures a clear mass shift from the analyte, minimizing signal overlap and enabling precise calculation of concentrations. This is essential for studies on BCAA metabolism, maple syrup urine disease (MSUD), and metabolic disorders .

Tracer for Leucine Catabolic Flux Analysis

Employ as a metabolic tracer to quantify whole-body or cellular flux through the leucine catabolic pathway. Administered via infusion or supplemented in cell culture media, [1-13C]KIC allows researchers to track its conversion to [1-13C]leucine (via BCAT) or 13CO2 (via BCKDC). This enables the calculation of key parameters like KIC turnover rate, oxidation rate, and interconversion between KIC and leucine. It is a superior alternative to deuterated tracers like [2H3]KIC, which can exhibit different metabolic kinetics due to isotope effects [1].

Non-Radioactive BCKDC Activity Assay Substrate

Utilize as a safe and sensitive substrate for measuring BCKDC enzymatic activity in tissue homogenates or cell lysates. This method replaces traditional 14C-based assays, offering a non-radioactive alternative that reduces laboratory safety and regulatory burdens. The activity is quantified by measuring the amount of 13CO2 released from [1-13C]KIC via GC-MS or IRMS [2].

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